8|A-(2-Methylacryloyloxy)hirsutinolide
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Overview
Description
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .
Scientific Research Applications
8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: The compound’s ability to inhibit cytochrome P450 2A6 and monoamine oxidases makes it valuable in studying metabolic pathways and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of its enzyme inhibition properties, is ongoing.
Mechanism of Action
Target of Action
The primary targets of 8|A-(2-Methylacryloyloxy)hirsutinolide are CYP2A6 and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the inactivation of neurotransmitters.
Mode of Action
This compound acts as an irreversible inhibitor of CYP2A6 and also inhibits MAO-A and MAO-B . The compound binds to these enzymes and inhibits their activity, leading to alterations in the metabolic processes they are involved in.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8|A-(2-Methylacryloyloxy)hirsutinolide has been identified as an irreversible inhibitor of CYP2A6, a member of the cytochrome P450 family of enzymes . It also inhibits monoamine oxidases A and B (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters .
Cellular Effects
The cellular effects of this compound are primarily due to its inhibitory effects on CYP2A6 and MAO-A/B. By inhibiting these enzymes, it can potentially alter cellular metabolism and neurotransmitter levels, impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with CYP2A6 and MAO-A/B, leading to their inhibition . This can result in changes in gene expression and cellular metabolism.
Metabolic Pathways
This compound is involved in the metabolic pathways of CYP2A6 and MAO-A/B . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:
Uniqueness
8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.
Properties
IUPAC Name |
[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXXZXCVFUXKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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